molecular formula C7H13N3 B1317139 1-tert-butyl-1H-pyrazol-3-amine CAS No. 1152980-49-8

1-tert-butyl-1H-pyrazol-3-amine

Cat. No. B1317139
M. Wt: 139.2 g/mol
InChI Key: VLQPUERRGYFDSR-UHFFFAOYSA-N
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Description

1-tert-butyl-1H-pyrazol-3-amine belongs to the class of organic compounds known as pyrazolo [3,4-d]pyrimidines . These are aromatic heterocyclic compounds containing a pyrazolo [3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to but and not sharing a nitrogen atom with a pyrimidine ring .


Synthesis Analysis

The synthesis of 1-tert-butyl-1H-pyrazol-3-amine involves a solvent-free condensation/reduction reaction sequence starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde . The reaction is carried out in a sand bath at 120 °C for 2 hours under solvent-free conditions .


Molecular Structure Analysis

The molecular structure of 1-tert-butyl-1H-pyrazol-3-amine consists of a pyrazolo [3,4-d]pyrimidine ring system, which includes a pyrazole ring fused to but and not sharing a nitrogen atom with a pyrimidine ring .


Chemical Reactions Analysis

The chemical reaction of 1-tert-butyl-1H-pyrazol-3-amine involves a solvent-free condensation/reduction reaction sequence starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde . The reaction is carried out in a sand bath at 120 °C for 2 hours under solvent-free conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-tert-butyl-1H-pyrazol-3-amine are as follows: It has a molecular weight of 139.2 . The compound is a powder at room temperature . The IUPAC name is 1-tert-butyl-1H-pyrazol-3-amine .

Scientific Research Applications

Role in Heterocyclic Synthesis

The compound's utility in heterocyclic synthesis is underscored by its involvement in the formation of pyrazoline derivatives, which are crucial for the development of new anticancer agents. Pyrazoline, a five-membered ring containing three carbon and two nitrogen atoms, is recognized for its biological activity and serves as a key moiety in the synthesis of compounds with significant anticancer properties. This area of research has been expanded to explore pyrazoline derivatives' patent literature, emphasizing the compound's critical role in pharmaceutical chemistry (Pushkar Kumar Ray et al., 2022).

Applications in Medicinal Chemistry

In medicinal chemistry, 1-tert-butyl-1H-pyrazol-3-amine's derivatives, particularly pyrazolines, have been extensively investigated for their pharmacological effects. These compounds exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The synthesis and application of pyrazoline derivatives in therapeutic areas reflect the compound's significance in drug discovery and development. The exploration of pyrazoline scaffolds in the inhibition of monoamine oxidase further highlights the compound's potential in addressing neurodegenerative disorders, showcasing its centrality in anti-inflammatory and antiviral drug design (D. Karati et al., 2022).

Multicomponent Synthesis for Bioactive Derivatives

The multicomponent synthesis of pyrazole derivatives, facilitated by 1-tert-butyl-1H-pyrazol-3-amine, underscores the efficiency and versatility of this approach in generating bioactive molecules. This strategy not only enhances the chemical diversity of pyrazole-containing compounds but also contributes to the development of molecules with antibacterial, anticancer, antifungal, and antioxidant activities. The comprehensive review of these multicomponent reactions emphasizes the compound's role in the creation of biologically active molecules with potential therapeutic applications (Diana Becerra et al., 2022).

Safety And Hazards

The safety information for 1-tert-butyl-1H-pyrazol-3-amine includes several hazard statements: H302, H315, H318, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

1-tert-butylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-7(2,3)10-5-4-6(8)9-10/h4-5H,1-3H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQPUERRGYFDSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=CC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20529066
Record name 1-tert-Butyl-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20529066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tert-butyl-1H-pyrazol-3-amine

CAS RN

1152980-49-8
Record name 1-tert-Butyl-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20529066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-tert-butyl-1H-pyrazol-3-amine
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Synthesis routes and methods I

Procedure details

To a 600 ml of ethanol were added 59.94 g of tert-butylhydrazine hydrochloride, 79.3 g of sodium acetate and 2-chloroacrylonitrile followed by stirring at 80° C. for 12 hours. After removal of the solvent, water was added and then was neutralized with sodium hydrogen carbonate followed by extracting with ethyl acetate. The resulting organic layer was washed with saturated brine, and then dried over magnesium sulfate. The organic layer was filtered and concentrated in vacuo. The resulting residue was purified by a silica gel column chromatography (eluent: hexane/ethyl acetate=2/1 to 1/2) to give the title compound.
Quantity
59.94 g
Type
reactant
Reaction Step One
Quantity
79.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of tert-butylhydrazine (2.4 g, 27 mmol), 2-chloroacrylonitrile (2.9 g, 33 mmol), NaOAc (3.17 g, 38 mmol) and ethanol (30 mL) was heated to 80° C. with stirring for 12 h. The solvent was removed in vacuo and the resulting mixture was treated with saturated NaHCO3 solution (200 mL) and extracted with ethyl acetate (200 mL×3). The organic layers were dried over NaSO4, concentrated in vacuo, purified by chromatography (silica gel, 200-300 mesh, petroleum ether:ethyl acetate=2:1 to 1:2) to give 1-tert-butyl-1H-pyrazol-3-amine (1.39 g, 37%) as a brown oil. LC-MS: [M+H]+, 140.2, tR=0.696 min.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Name
Quantity
3.17 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Delpe-Acharige, M Zhang, K Eschliman, A Dalecki… - ACS …, 2021 - ACS Publications
A novel series of copper-activatable drugs intended for use against methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant S. aureus (MRSA) were synthesized, …
Number of citations: 3 pubs.acs.org
KMJ Eschliman - 2021 - search.proquest.com
Bacterial infections are a serious health issue worldwide and the number of cases is anticipated to continue rising. The problem is especially dire when considering the increase in …
Number of citations: 0 search.proquest.com

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